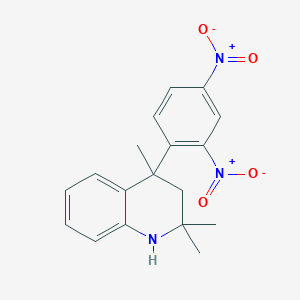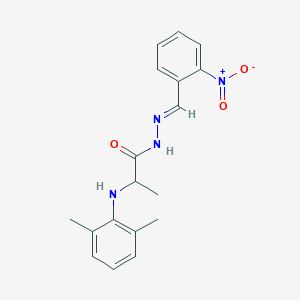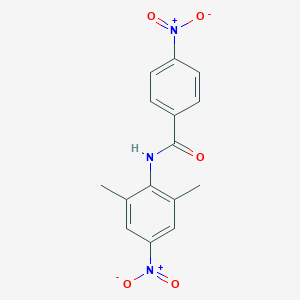![molecular formula C30H32N2O4 B412385 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE CAS No. 1260-91-9](/img/structure/B412385.png)
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of activated alkynes and aromatic amines through hydroamination and intramolecular Friedel–Crafts reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carboxylate esters.
Aplicaciones Científicas De Investigación
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
- Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
Uniqueness
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE stands out due to its unique pentyl and quinoline moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1260-91-9 |
|---|---|
Fórmula molecular |
C30H32N2O4 |
Peso molecular |
484.6g/mol |
Nombre IUPAC |
pentyl 2-(4-pentoxycarbonylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H32N2O4/c1-3-5-11-17-35-29(33)23-19-27(31-25-15-9-7-13-21(23)25)28-20-24(30(34)36-18-12-6-4-2)22-14-8-10-16-26(22)32-28/h7-10,13-16,19-20H,3-6,11-12,17-18H2,1-2H3 |
Clave InChI |
ZVTKZSFDOBPADF-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCC |
SMILES canónico |
CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (3E)-3-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]hydrazinylidene]butanoate](/img/structure/B412303.png)


![3,5-dinitro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B412307.png)
![2-butyryl-4-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B412310.png)
![N-[1-(4-Nitrophenyl)pyrrol-2-ylmethylene]benzylamine](/img/structure/B412311.png)
![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]acetamide](/img/structure/B412313.png)
![3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B412315.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B412317.png)
![3-Ethyl-2-[2-(3-ethyl-5-oxo-2-thioxo-4-thiazolidinylidene)ethylidene]benzothiazoline](/img/structure/B412318.png)
![[5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B412322.png)

![1-(Acetylsulfanyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412325.png)
![5-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412326.png)
